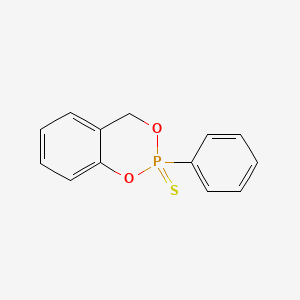
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide is an organophosphorus compound characterized by a benzodioxaphosphorin ring structure with a phenyl group and a sulfide group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-4H-1,3,2-benzodioxaphosphorin with a sulfide source. The reaction conditions often include the use of solvents such as acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide . The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide group to thiols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide involves its interaction with molecular targets and pathways. The compound’s sulfide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its antiviral, antitumor, and other biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulfide: Known for its insecticidal properties.
2-Phenoxy-4H-1,3,2-benzodioxaphosphorin 2-oxide: Exhibits antiviral and antitumor properties.
2-Octyl-4H-1,3,2-benzodioxaphosphorin 2-oxide: Induces delayed neuropathy and potentiates the toxicity of certain insecticides.
Uniqueness
4H-1,3,2-Benzodioxaphosphorin, 2-phenyl-, 2-sulfide is unique due to its specific combination of a benzodioxaphosphorin ring with a phenyl and sulfide group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
4242-25-5 |
|---|---|
Fórmula molecular |
C13H11O2PS |
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
2-phenyl-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine |
InChI |
InChI=1S/C13H11O2PS/c17-16(12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)15-16/h1-9H,10H2 |
Clave InChI |
UNVPENBCTNNBIB-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2OP(=S)(O1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


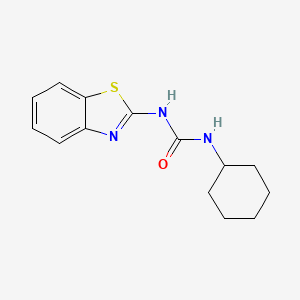
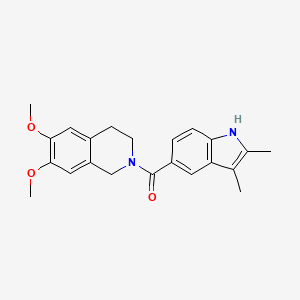
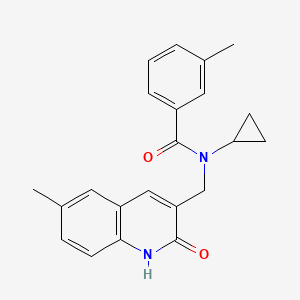
![2-{(E)-2-[4-(diethylamino)phenyl]ethenyl}-1,3,3-trimethyl-3H-indolium](/img/structure/B14163458.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one](/img/structure/B14163464.png)

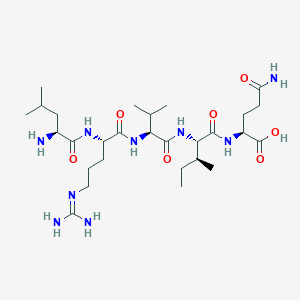
![3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one](/img/structure/B14163481.png)

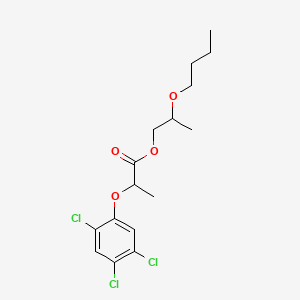
![2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14163504.png)
![2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione](/img/structure/B14163512.png)
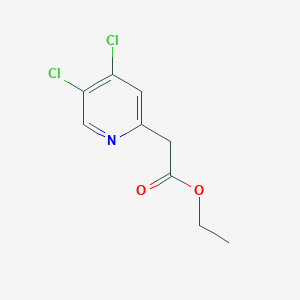
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)
